

Technical Guide: Melting Point Characterization of 2-Methoxy-2-oxoethyl 4-hydroxybenzoate

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Compound of Interest

Compound Name: 2-methoxy-2-oxoethyl 4-hydroxybenzoate

Cat. No.: B5868557

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Introduction & Compound Profile

2-Methoxy-2-oxoethyl 4-hydroxybenzoate is a specialized ester derivative often encountered as a synthetic intermediate or impurity in the production of paraben-based preservatives and prodrugs. Its structural integrity is defined by the ester linkage between 4-hydroxybenzoic acid and methyl glycolate.

- Chemical Structure:
- Molecular Formula:
(MW: 224.21 g/mol)
- Role: Synthetic intermediate; potential degradation product in ester-based formulations.
- Critical Quality Attribute (CQA): Melting point (MP) serves as a primary indicator of purity and crystalline form.

Scientific Context: Unlike common parabens (e.g., Methyl Paraben, MP 125–128°C), this glycolate ester derivative exhibits distinct thermal behavior due to the additional ester moiety,

which influences crystal packing and hydrogen bonding. Accurate MP determination is essential to distinguish it from hydrolysis products like 4-hydroxybenzoic acid (MP 213–214°C) or methyl glycolate (liquid).

Comparative Analysis of Determination Methods

For research and QC applications, two primary methods are validated for this compound: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC).

Method A: Capillary Melting Point (USP <741> / Ph. Eur. 2.2.14)

- Principle: Visual observation of the phase transition from solid to liquid in a thin-walled capillary tube within a heated metal block or oil bath.
- Best For: Routine QC, quick purity checks, and identifying gross contamination.
- Limitation: Subjective endpoint (meniscus formation vs. clear melt); lower precision for narrow melting ranges.

Method B: Differential Scanning Calorimetry (DSC)

- Principle: Measures the heat flow difference between the sample and a reference as a function of temperature. The melting endotherm onset () provides the thermodynamic melting point.
- Best For: High-precision characterization, polymorphism screening, and purity determination (via Van't Hoff analysis).
- Advantage: Distinguishes between melting, dehydration (if solvated), and decomposition.

Performance Comparison Table

Feature	Capillary Method (CMP)	Differential Scanning Calorimetry (DSC)
Precision	$\pm 0.5 - 1.0^{\circ}\text{C}$	$\pm 0.1 - 0.3^{\circ}\text{C}$
Sample Requirement	~2–5 mg	~1–3 mg
Throughput	High (3–4 samples/run)	Low (1 sample/run, ~30 min)
Data Output	Range ()	Thermogram (Onset, Peak, Enthalpy)
Cost	Low (Standard Lab Equipment)	High (Specialized Instrument)
Suitability for This Compound	Screening: Good for initial ID. [1]	Validation: Essential for establishing the reference standard.

Experimental Protocols

Protocol A: Capillary Melting Point Determination

Objective: Determine the melting range (

to

) to assess bulk purity.

- Sample Preparation:
 - Dry the sample in a vacuum desiccator over
for 24 hours to remove surface moisture (hygroscopicity can depress MP).
 - Grind the sample to a fine, uniform powder using an agate mortar to ensure efficient heat transfer.
- Loading:

- Fill a clean, dry capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface (or dropping it through a glass tube).
- Determination:
 - Rapid Heating: Heat the apparatus rapidly to 10°C below the expected melting point (approx. 80°C).
 - Ramp Rate: Reduce heating rate to 1.0°C/min.
 - Observation: Record

(first visible liquid droplet) and

(complete disappearance of solid).
- Acceptance Criteria: A melting range of < 2.0°C indicates high purity.

Protocol B: DSC Characterization

Objective: Determine the thermodynamic onset temperature (

) and heat of fusion (

).

- Instrument Setup: Calibrate the DSC using Indium () and Zinc standards.
- Sample Loading:
 - Weigh 1.5–3.0 mg of dried sample into a Tzero aluminum pan.
 - Crimp with a pinhole lid (allows trapped moisture/volatiles to escape, preventing pan deformation).
- Method Parameters:
 - Equilibration: 25°C.

- Ramp: 10°C/min to 160°C.
- Purge Gas: Nitrogen at 50 mL/min.
- Analysis:
 - Integrate the melting endotherm.
 - Report

(extrapolated onset) as the melting point.
 - Check for secondary peaks (polymorphs) or broad shoulders (impurities).

Reference Data & Expected Values

Due to the specialized nature of **2-methoxy-2-oxoethyl 4-hydroxybenzoate**, specific pharmacopeial reference standards may not be available. The following data provides the expected range based on structural analogs and thermodynamic principles.

Expected Melting Range

- Estimated Range: 90°C – 110°C
 - Rationale: This compound is structurally intermediate between Methyl Paraben (MP 125–128°C) and Methyl benzoxyacetate (MP ~49°C). The additional ester linkage increases flexibility compared to the rigid paraben, likely lowering the MP, but the hydroxyl group maintains hydrogen bonding potential.
- Key Impurity Markers (for exclusion):
 - 4-Hydroxybenzoic Acid: 213–214°C (Indicates hydrolysis).
 - Methyl 4-hydroxybenzoate: 125–128°C (Indicates incomplete reaction).

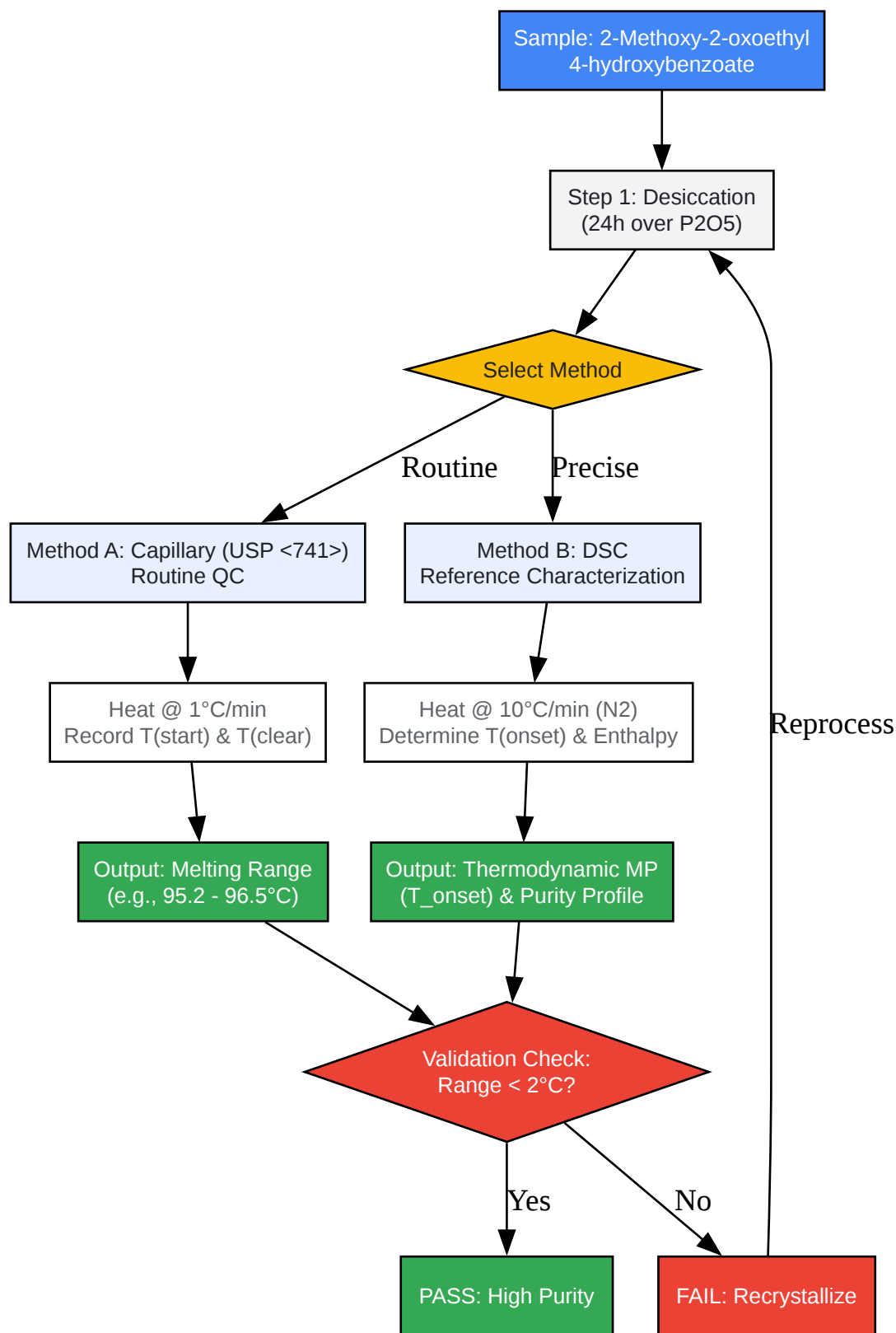
Validation Strategy (Self-Validating System)

To validate your result without a certified reference standard:

- **Mixed Melting Point:** Mix your sample 1:1 with pure Methyl Paraben. If the MP of the mixture is significantly lower and broader than either individual component, they are different compounds (eutectic depression).
- **Purity Correlation:** The melting range should narrow as purity increases (verified by HPLC). A range $>2^{\circ}\text{C}$ suggests $>1\%$ impurity.

Visual Workflow (DOT Diagram)

The following diagram outlines the decision logic for characterizing the melting point of this ester.



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Figure 1: Decision workflow for the melting point determination and purity validation of **2-methoxy-2-oxoethyl 4-hydroxybenzoate**.

References

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Sources

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